molecular formula C15H18N2O4 B6345196 1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264048-16-9

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345196
CAS No.: 1264048-16-9
M. Wt: 290.31 g/mol
InChI Key: BGISSHQGMVHMOW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group with two methyl substituents, and an ethoxycarbonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by subsequent modifications to introduce the phenyl and ethoxycarbonyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential pharmacological properties. It serves as a scaffold for the development of new drugs targeting various diseases.

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For example, compounds based on this structure have shown effectiveness against breast cancer cell lines .

Anti-inflammatory Effects

Research has demonstrated that this compound can modulate inflammatory responses. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Neuroprotective Properties

Studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative disorders such as Alzheimer's disease. It has been shown to reduce oxidative stress and improve cognitive functions in animal models .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor growth in breast cancer cell lines
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines in vitro
Neuroprotective EffectsImprovement in cognitive functions and reduction of oxidative stress

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would vary based on the context of its application and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Pyrazole derivatives

  • Ethoxycarbonyl-containing compounds

  • Other phenyl-substituted pyrazoles

Biological Activity

1-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1264048-16-9, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to synthesize the available data on its biological activity, supported by case studies and research findings.

  • Molecular Formula: C15H18N2O4
  • Molecular Weight: 290.32 g/mol
  • Structure: The compound features a pyrazole ring substituted with a dimethylphenyl group and an ethoxycarbonyl moiety.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various pyrazole compounds, it was found that certain derivatives showed efficacy against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A related study highlighted that pyrazole derivatives can reduce inflammation markers in animal models of arthritis, suggesting that this compound may possess similar effects .

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. In vitro studies have shown that certain pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds exhibiting structural similarities to this compound were effective against various cancer cell lines, including breast and colon cancer cells .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives against clinical isolates of E. coli. Among the tested compounds, one closely related to this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan in rats, administration of a pyrazole derivative similar to the target compound resulted in a 50% reduction in paw edema compared to controls. This suggests that the compound may effectively modulate inflammatory responses .

Table of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduced paw edema by 50%
AnticancerInduced apoptosis in cancer cells

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-21-15(20)12-8-13(14(18)19)17(16-12)11-6-5-9(2)10(3)7-11/h5-7,13H,4,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISSHQGMVHMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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